![molecular formula C11H14F3N3O B2437926 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2097859-65-7](/img/structure/B2437926.png)

1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

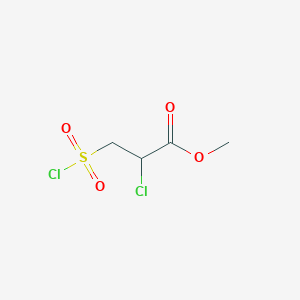

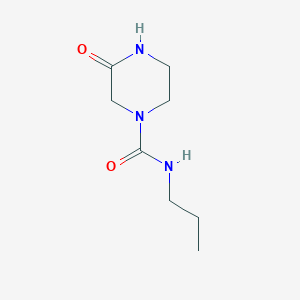

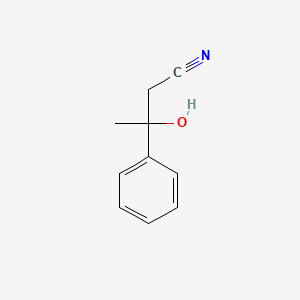

The synthesis of similar compounds involves various chemical reactions. For instance, a related compound was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol. This was followed by the addition of N,N-diisopropylethylamine (DIPEA). After refluxing for 5 hours, the reaction was cooled, and the product was extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using crystallography. For example, the crystal structure of a related compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, was determined .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compounds containing a trifluoromethylpyridine moiety have been found to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine .Scientific Research Applications

Azirine Strategy in Synthesis

The trifluoromethyl-containing building block has been utilized for the preparation of trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. This approach enables the transformation of primary products into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis, showcasing the compound's versatility in synthesizing complex molecular structures (Khlebnikov et al., 2018).

Stereochemistry and Synthesis Improvements

Research on the stereochemistry of nucleophilic displacements has led to improved synthesis methods for key precursors in medical research, demonstrating the compound's role in facilitating advancements in pharmaceutical synthesis (Barnett et al., 2004).

Molecular Interaction Studies

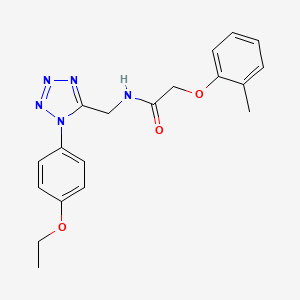

The compound plays a crucial role in molecular interaction studies, particularly as a selective antagonist for cannabinoid receptors. This research contributes to the understanding of receptor-ligand interactions and the development of new therapeutic agents (Shim et al., 2002).

Hybrid Compound Synthesis

It has been involved in the synthesis of hybrid systems containing pharmacophoric fragments, which showcases its utility in creating novel compounds with potential therapeutic applications (Ivanova et al., 2019).

Gene Delivery Agents

Derivatives containing the compound have been explored as gene delivery agents possessing antiradical activity. This highlights its potential in gene therapy applications, where the delivery of genetic material into cells is crucial (Pajuste et al., 2013).

Mechanism of Action

Mode of Action

The exact mode of action of 1-Methyl-3-[4-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .

Safety and Hazards

Future Directions

The future directions of research on similar compounds involve their potential applications in various fields. For instance, a 11C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor has been synthesized and evaluated, indicating potential applications in medical imaging .

properties

IUPAC Name |

1-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O/c1-16-7-4-15-9(10(16)18)17-5-2-8(3-6-17)11(12,13)14/h4,7-8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUPDPBZANORLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)

![1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437864.png)